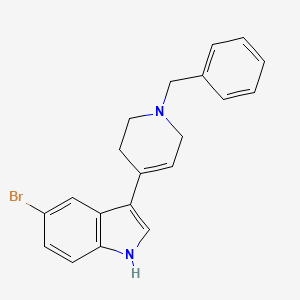

3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-bromo-1H-indole

Description

3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-bromo-1H-indole is a brominated indole derivative featuring a benzyl-substituted tetrahydropyridine ring at the 3-position of the indole scaffold.

Properties

IUPAC Name |

3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-5-bromo-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN2/c21-17-6-7-20-18(12-17)19(13-22-20)16-8-10-23(11-9-16)14-15-4-2-1-3-5-15/h1-8,12-13,22H,9-11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYNGLUHLPFYPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CNC3=C2C=C(C=C3)Br)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

-

Deprotonation : Potassium hydroxide (KOH) in methanol deprotonates the indole at position 3, enhancing its nucleophilicity.

-

Nucleophilic Attack : The deprotonated indole attacks the carbonyl carbon of 1-benzyl-4-piperidone, forming a tetrahedral intermediate.

-

Elimination : Loss of water generates the 1,2,3,6-tetrahydropyridine ring, stabilized by conjugation with the indole system.

Optimization Parameters

Example Protocol

-

Combine 5-bromoindole (10 mmol), 1-benzyl-4-piperidone (12 mmol), and KOH (15 mmol) in methanol (50 mL).

-

Reflux for 12–24 hours under nitrogen.

-

Quench with water, extract with ethyl acetate, and purify via column chromatography (ethyl acetate/petroleum ether gradient).

Expected Challenges :

-

The benzyl group’s steric bulk may reduce reaction rates compared to methyl-substituted analogs.

-

Competing side reactions, such as over-alkylation, necessitate careful stoichiometric control.

Intermediate Functionalization via Indazole Reduction

Source describes the conversion of 5-bromo-1H-indazole-3-carbonitrile to 5-bromo-1H-indole-3-carboxamide using trifluoroacetic acid (TFA) and sulfuric acid. While this pathway generates an indole derivative, further steps (e.g., hydrolysis, decarboxylation) would be required to eliminate the carboxamide group and introduce the tetrahydropyridine moiety. This multi-step approach is less efficient compared to direct condensation.

Spectral Characterization and Analytical Data

Key analytical data for this compound include:

Comparative Analysis of Synthetic Routes

| Method | Yield* | Advantages | Limitations |

|---|---|---|---|

| Base-Catalyzed Condensation | 50–70% | One-step, minimal purification | Requires reflux conditions |

| Palladium Coupling | N/A | Modular for diverse substituents | Complex starting materials |

| Indazole Reduction | 20–40% | Access to indole core | Multi-step, low overall yield |

*Yields estimated based on analogous reactions.

Industrial-Scale Considerations

Large-scale synthesis prioritizes the condensation method due to its simplicity. Key adjustments include:

-

Solvent Volume Reduction : Using concentrated methanol minimizes waste.

-

Catalytic Bases : Transitioning from KOH to recyclable bases (e.g., polymer-supported hydroxides) improves sustainability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyridine moiety, leading to the formation of pyridine derivatives.

Reduction: Reduction reactions can convert the tetrahydropyridine moiety back to its fully saturated form, tetrahydropyridine.

Substitution: The bromine atom at the 5th position of the indole ring can be substituted with various nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Ligand for Neurotransmitter Receptors

3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-bromo-1H-indole has been identified as a ligand for several neurotransmitter receptors, notably the serotonin (5-HT) receptors. Research indicates that derivatives of this compound exhibit varying affinities for different receptor subtypes:

| Receptor Type | Binding Affinity (pKi) |

|---|---|

| 5-HT7 | 5.00 |

| 5-HT2A | 7.81 |

These interactions suggest its potential use in treating psychiatric disorders by modulating serotonin pathways .

Intermediate in Synthesis

The compound serves as an intermediate in the synthesis of other biologically active molecules. For example, it is utilized in the preparation of N-arylsulfonyl derivatives that act as antagonists at the 5-HT6 receptor and as allosteric agents for muscarinic receptors. This versatility makes it valuable in the development of new therapeutic agents targeting these pathways .

Antimalarial Activity

Recent studies have highlighted the potential of this compound in antimalarial drug development. Its structural framework allows for modifications that enhance activity against malaria parasites, making it a candidate for further exploration in the fight against malaria .

Case Studies

Several studies have documented the synthesis and biological evaluation of this compound and its derivatives:

- Synthesis and Evaluation of Indole Derivatives

-

Structural Studies

- Structural analysis using X-ray crystallography has provided insights into the conformational dynamics of the compound. The indole ring's planarity and the tetrahydropyridine's half-chair conformation were confirmed through these studies, which are crucial for understanding how structural features influence biological activity .

Mechanism of Action

The mechanism of action of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-bromo-1H-indole is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The indole core may facilitate binding to certain proteins, while the bromine atom and tetrahydropyridine moiety could influence its overall activity and selectivity.

Comparison with Similar Compounds

Key Structural Analogues and Substituent Effects

The target compound belongs to a family of 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles differing in substituents at the indole 5-position. Key analogues include:

5-Methoxy derivative : 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole.

5-Ethoxy derivative (D2AAK1_3) : 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole.

5-Nitro derivative : 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole.

5-Fluoro and 5-Trifluoromethyl derivatives : Reported in antipsychotic and antimalarial research .

Substituent Impact :

- Electron-withdrawing groups (e.g., bromo, nitro) : May improve metabolic stability and alter receptor selectivity.

- Bromo substituent : Introduces steric bulk and lipophilicity, which could influence blood-brain barrier penetration and dopamine receptor binding.

Structural and Thermal Properties

Infrared Spectroscopy :

Thermal Stability :

- D2AAK1_3 undergoes decomposition above 200°C, as shown by TGA/DSC . Bromo substitution may slightly lower thermal stability due to increased molecular weight.

Biological Activity

3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-bromo-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound's structure suggests it may interact with various biological targets, leading to therapeutic applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic uses.

- Molecular Formula : CHBrN

- Molecular Weight : 367.28 g/mol

- CAS Number : 121679-22-9

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

1. Neuroprotective Effects

Research indicates that indole-based compounds can exert neuroprotective effects, particularly in models of neurodegenerative diseases. For instance, compounds with similar structures have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes implicated in Alzheimer's disease.

2. Cytotoxicity

In vitro studies using the SH-SY5Y neuroblastoma cell line demonstrated that this compound exhibits low cytotoxicity with an LD50 value in the micromolar range. This suggests a favorable safety profile for potential therapeutic applications .

3. Enzyme Inhibition

The compound has been evaluated for its inhibitory activity against key enzymes involved in neurodegenerative processes:

- AChE and BChE Inhibition : The compound demonstrates selective inhibition of BChE over AChE, which is beneficial for targeting Alzheimer's pathology without affecting other cholinergic functions .

Study 1: Neuroprotective Activity

A study focused on the neuroprotective properties of indole derivatives indicated that modifications to the indole core could enhance binding affinity to AChE and BChE. The compound was part of a series where structural optimizations led to increased potency against these enzymes while maintaining low cytotoxicity .

Study 2: Antimicrobial Screening

Another study screened a range of indole derivatives against common pathogens. Although specific data on the current compound was not highlighted, the structural similarities suggest it could exhibit comparable antimicrobial activity .

The biological activity of this compound is likely mediated through:

- Enzyme Binding : The indole moiety facilitates interactions with enzyme active sites via hydrogen bonding and π–π stacking interactions.

- Cell Membrane Permeability : The lipophilic nature of the benzyl and tetrahydropyridine groups may enhance the ability of the compound to cross the blood-brain barrier (BBB), making it a candidate for central nervous system (CNS) disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-bromo-1H-indole, and how is its purity validated?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving coupling reactions, cyclization, or substitution. For example, analogous indole derivatives (e.g., 5-bromo-3-(2-azidoethyl)-1H-indole) are synthesized using CuI-catalyzed azide-alkyne cycloaddition in PEG-400/DMF mixtures, followed by purification via flash column chromatography (70:30 EtOAc/hexane) . Purity is validated using TLC (Rf = 0.30) and quantified via / NMR, HRMS (e.g., FAB-HRMS m/z 427.0757 [M+H]+), and HPLC (98% purity thresholds for impurities) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR : NMR identifies proton environments (e.g., benzyl CH, tetrahydropyridine protons), while NMR confirms carbon frameworks.

- HRMS : Validates molecular weight and isotopic patterns.

- IR Spectroscopy : Detects functional groups (e.g., NH stretches in indole at ~3400 cm) .

- Chromatography : HPLC or UPLC monitors purity against pharmacopeial standards (e.g., USP monographs for related indole derivatives) .

Q. How are reaction yields optimized during synthesis, and what factors influence scalability?

- Methodological Answer : Yields (~50% in analogous syntheses) are optimized by controlling reaction time (e.g., 12-hour stirring for cycloaddition), solvent polarity (PEG-400 enhances solubility), and catalyst loading (e.g., CuI at 10–20 mol%). Scalability requires minimizing high-boiling solvents (e.g., DMF removed via vacuum distillation at 90°C) and ensuring column chromatography reproducibility .

Advanced Research Questions

Q. How do substituents on the tetrahydropyridine or indole moieties modulate binding to serotonin (5-HT) or dopamine receptors?

- Methodological Answer : Computational docking (e.g., using AutoDock Vina) and radioligand binding assays (e.g., values for 5-HT/D receptors) reveal that:

- Benzyl groups enhance lipophilicity and receptor pocket fit.

- 5-Bromo substitution on indole increases steric bulk, potentially reducing off-target binding.

Comparative studies with analogs (e.g., 5-ethoxy or 5-methoxy derivatives) show substituent-dependent affinity shifts .

Q. What strategies resolve contradictions in crystallographic data or spectral assignments for this compound?

- Methodological Answer : Discrepancies in anisotropic displacement parameters (e.g., from X-ray diffraction) are addressed using software suites like WinGX/ORTEP for ellipsoid modeling . For spectral conflicts (e.g., overlapping NMR signals), advanced techniques like - HSQC or NOESY clarify spatial correlations. Cross-validation with synthetic intermediates (e.g., boronate esters or azide precursors) is critical .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

- Methodological Answer :

- Solvent substitution : Replace DMF/PEG-400 with cyclopentyl methyl ether (CPME) or ethanol.

- Catalyst recycling : CuI recovery via aqueous extraction.

- Waste reduction : Use microwave-assisted reactions to shorten reaction times (e.g., 30-minute reflux vs. 12-hour stirring) .

Q. What computational methods predict the compound’s metabolic stability or toxicity profile?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.